2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
2-Chloro-N-[(1E)-2-[4-(dimethylamino)phenyl]-1-{N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzamide core, a dimethylamino phenyl group, and an indole moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1E)-2-[4-(dimethylamino)phenyl]-1-{N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with a chloro-substituted benzoyl chloride, it reacts with an amine to form the benzamide core.
Introduction of the Dimethylamino Phenyl Group: The benzamide core undergoes a coupling reaction with a dimethylamino phenyl derivative under conditions such as palladium-catalyzed cross-coupling.
Attachment of the Indole Moiety: The final step involves the condensation of the intermediate with an indole derivative, facilitated by a hydrazinecarbonyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1E)-2-[4-(dimethylamino)phenyl]-1-{N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield hydroxylated or carboxylated derivatives.
Reduction: Could produce amine or alkane derivatives.
Substitution: Results in compounds with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(1E)-2-[4-(dimethylamino)phenyl]-1-{N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide: shares similarities with other benzamide derivatives and indole-containing compounds.
Uniqueness
Structural Complexity: The combination of a chloro-substituted benzamide, dimethylamino phenyl group, and indole moiety makes it unique.
Potential Biological Activity: Its unique structure may confer distinct biological activities compared to similar compounds.
Conclusion
2-chloro-N-[(1E)-2-[4-(dimethylamino)phenyl]-1-{N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is a compound with a complex structure and potential applications in various scientific fields. Its synthesis involves multi-step reactions, and it can undergo various chemical transformations. The compound’s unique structure and potential biological activities make it a valuable subject for scientific research.
Properties
Molecular Formula |
C28H26ClN5O2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
2-chloro-N-[(E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H26ClN5O2/c1-18-23(21-8-5-7-11-25(21)31-18)17-30-33-28(36)26(16-19-12-14-20(15-13-19)34(2)3)32-27(35)22-9-4-6-10-24(22)29/h4-17,31H,1-3H3,(H,32,35)(H,33,36)/b26-16+,30-17+ |
InChI Key |
WZIFAZYRRBJABZ-XQSTZTPFSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/NC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C(=CC3=CC=C(C=C3)N(C)C)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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